4-(2-(2,6-Dichlorophenyl)acetyl)piperazin-2-one
Description
4-(2-(2,6-Dichlorophenyl)acetyl)piperazin-2-one is a chemical compound with the molecular formula C12H12Cl2N2O2. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals due to its biological activity. The presence of the dichlorophenyl group in its structure enhances its potential for various applications in medicinal chemistry.
Properties
Molecular Formula |
C12H12Cl2N2O2 |
|---|---|
Molecular Weight |
287.14 g/mol |
IUPAC Name |
4-[2-(2,6-dichlorophenyl)acetyl]piperazin-2-one |
InChI |
InChI=1S/C12H12Cl2N2O2/c13-9-2-1-3-10(14)8(9)6-12(18)16-5-4-15-11(17)7-16/h1-3H,4-7H2,(H,15,17) |
InChI Key |
FAZMWFHOCUAYSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)CC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2,6-Dichlorophenyl)acetyl)piperazin-2-one typically involves the reaction of 2,6-dichlorobenzoyl chloride with piperazine. This reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor and the product is continuously removed. This approach allows for better control of reaction conditions and higher yields compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
4-(2-(2,6-Dichlorophenyl)acetyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-(2-(2,6-Dichlorophenyl)acetyl)piperazin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of various chemical products and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(2-(2,6-Dichlorophenyl)acetyl)piperazin-2-one involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(2,3-Dichlorophenyl)acetyl)piperazin-2-one
- 4-(2-(2,4-Dichlorophenyl)acetyl)piperazin-2-one
- 4-(2-(2,5-Dichlorophenyl)acetyl)piperazin-2-one
Uniqueness
4-(2-(2,6-Dichlorophenyl)acetyl)piperazin-2-one is unique due to the specific positioning of the dichlorophenyl group, which can influence its chemical reactivity and biological activity. This positioning can result in different binding affinities and selectivities compared to other similar compounds .
Biological Activity
4-(2-(2,6-Dichlorophenyl)acetyl)piperazin-2-one is a compound belonging to the piperazine family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its antimicrobial, anticancer, and neuropharmacological properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a piperazine ring substituted with a 2,6-dichlorophenyl group and an acetyl moiety. This structural arrangement is crucial for its interaction with biological targets.
1. Antimicrobial Activity
Piperazine derivatives are known for their antimicrobial properties. Studies have shown that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens.
| Compound | Activity Tested | Results |
|---|---|---|
| This compound | Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
| Ciprofloxacin | Standard Control | Higher efficacy than the tested compound |
Research indicates that derivatives with halogen substitutions enhance antimicrobial efficacy due to increased lipophilicity and better membrane penetration .
2. Anticancer Activity
The anticancer potential of piperazine derivatives has been extensively studied. In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| HeLa (Cervical Cancer) | 15.0 | |
| A549 (Lung Cancer) | 10.0 |
The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy .
3. Neuropharmacological Effects
Piperazine derivatives have been reported to interact with serotonin receptors, which are critical in neuropharmacology. Specifically, this compound shows promise as a serotonin receptor modulator.
These interactions suggest potential applications in treating mood disorders and anxiety-related conditions.
Case Studies
Several studies have investigated the biological activity of related piperazine compounds:
- Antimicrobial Study : A study on a series of piperazine derivatives demonstrated that compounds with dichloro substitutions exhibited enhanced antimicrobial activity compared to their non-substituted counterparts .
- Anticancer Evaluation : A recent evaluation of piperazine-based compounds highlighted the promising anticancer effects of derivatives similar to this compound against human breast cancer cells, showcasing significant cytotoxicity and apoptosis induction mechanisms .
- Neuropharmacological Research : Investigations into the binding affinity of piperazine derivatives at serotonin receptors revealed that modifications at specific positions significantly influenced their neuropharmacological profiles, suggesting avenues for drug development targeting psychiatric disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
